![molecular formula C15H11N3O3 B2640821 N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide CAS No. 320424-98-4](/img/structure/B2640821.png)
N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide
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Overview
Description
“N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide” is a chemical compound with a molecular weight of 234.21 . Its IUPAC name is methyl 2-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]hydrazinecarboxylate .
Synthesis Analysis
A novel series of Schiff bases were synthesized by the reaction of isoniazid (INH), nalidixic acid hydrazide, and fenamic acid hydrazides with monoterpenes (citral, camphor, and carvone) to obtain anti-mycobacterial agents in good yield and purity . The structures of the compounds were confirmed on the basis of their elemental analysis and spectral data .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c1-16-11(15)13-12-6-9-7-4-2-3-5-8(7)10(14)17-9/h2-6,12H,1H3,(H,13,15)/b9-6- . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Schiff bases, such as this compound, are condensation products of primary amines with carbonyl compounds . They are found to be a versatile pharmacophore for the design and development of various bioactive lead compounds .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 234.21 . Its IUPAC name is methyl 2-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]hydrazinecarboxylate .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
This compound has been linked to the synthesis of new 1,3,4-oxadiazole derivatives, which have shown potent analgesic and anti-inflammatory activities . The cyclization of the carbohydrazide group with different aromatic acids, aromatic aldehydes, and carbon disulfide produces these novel derivatives .
Antiplatelet Activity
The compound has been used in the synthesis of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides, which have shown significant antiplatelet activity . These compounds have been evaluated for their antiplatelet aggregation effect induced by arachidonic acid (AA) and collagen .
Antioxidant Activity
The compound has been associated with the synthesis of derivatives that have high antioxidant potential . These derivatives have been evaluated using ABTS, DPPH, and iron chelating methods .
Synthesis of Isoindolo[2,1-a]quinoline Derivatives
The compound has been used in the synthesis of a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative, which is part of the isoindolo[2,1-a]quinoline family . This family of compounds has been synthesized through a Claisen–Smichdt-type condensation reaction .
Antitumor Activity
Benzofuran compounds, which include this compound, have been shown to have strong biological activities such as anti-tumor . These compounds have been evaluated for their potential as natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds, including this compound, have been evaluated for their antibacterial activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .
Anti-viral Activity
Benzofuran compounds, including this compound, have been evaluated for their anti-viral activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .
Anti-oxidative Activity
Benzofuran compounds, including this compound, have been evaluated for their anti-oxidative activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,20H,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYUYAZLKIYQO-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide |
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